2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of a fluoro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 238.14 g/mol. This compound is notable for its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The compound is often used in research and development, particularly in medicinal chemistry and material science.
The biological activity of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid has been explored in various studies. Its fluorinated structure enhances lipophilicity, which can improve the binding affinity to biological targets. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, antibacterial agents, and inhibitors of viral infections. For instance, derivatives of fluorinated benzoic acids have shown promise in inhibiting the fusion of influenza viruses with host cells .
Several synthesis methods are available for producing 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid:
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid has several applications:
Interaction studies involving 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid have indicated its potential role in modulating biological pathways. For example, studies have shown that fluorinated compounds can exhibit enhanced interactions with proteins due to their lipophilic nature, affecting binding affinities and selectivity towards various biological targets . These interactions are critical for understanding how such compounds might function as therapeutic agents or research tools.
Several compounds share structural similarities with 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-5-trifluoromethylbenzoic acid | C8H4F4O2 | Lacks methoxy group; used in similar applications |
| 2-Fluoro-4-methoxybenzoic acid | C8H9F1O3 | Different substitution pattern; potential anti-inflammatory properties |
| 3-Fluoro-2-methoxybenzoic acid | C8H7F1O3 | Similar methoxy positioning; explored for antibacterial activity |
| 4-Fluoro-3-methoxybenzoic acid | C8H8F1O3 | Different position of fluorine; used in medicinal chemistry |
These compounds highlight the uniqueness of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to other fluorinated benzoic acids.
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid (CAS 2387276-54-0) belongs to the family of fluorinated benzoic acids. Its molecular formula is C₉H₆F₄O₃, with a molecular weight of 238.14 g/mol. The compound features a benzoic acid backbone substituted at the 2-position with fluorine, the 3-position with a methoxy group (-OCH₃), and the 5-position with a trifluoromethyl group (-CF₃). The spatial arrangement of these groups creates a distinct electronic profile, where the electron-withdrawing trifluoromethyl and fluorine groups counterbalance the electron-donating methoxy group.
| Property | Value |
|---|---|
| Boiling Point | 286.5 ± 40.0 °C (Predicted) |
| Density | 1.454 ± 0.06 g/cm³ |
| LogP (Partition Coefficient) | 2.72 ± 0.10 |
The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. The trifluoromethyl group enhances stability against metabolic degradation, a trait leveraged in prodrug design.
Fluorinated aromatic compounds gained prominence in the mid-20th century with the development of fluorinated pharmaceuticals like fluoroquinolones and SSRIs. The introduction of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid builds upon earlier work with simpler fluorobenzoic acids, such as 3-fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5), which served as a precursor in coupling reactions.
Early synthesis routes relied on nucleophilic aromatic substitution (NAS) using halogenated precursors. For example, 3-fluoro-5-(trifluoromethyl)benzoic acid was methoxylated via reaction with sodium methoxide in DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 120°C to yield the methoxy derivative. This method emphasized the importance of polar aprotic solvents in achieving high regioselectivity.
The compound’s academic value lies in its versatility as a building block. Its trifluoromethyl group acts as a bioisostere for methyl or hydroxyl groups, improving drug binding affinity and pharmacokinetics. For instance, in peptide coupling reactions, it has been used with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds, critical for synthesizing protease inhibitors.
Additionally, the methoxy group’s ortho position relative to the carboxylic acid facilitates intramolecular hydrogen bonding, stabilizing transition states in cyclization reactions. This property is exploited in synthesizing heterocyclic compounds, such as benzoxazoles and quinazolines.